Product packaging for Methyl 5-cyclopropyl-2-methoxynicotinate(Cat. No.:CAS No. 888499-96-5)

Methyl 5-cyclopropyl-2-methoxynicotinate

Cat. No.: B2409673
CAS No.: 888499-96-5
M. Wt: 207.229
InChI Key: AECOKCNEJKTNQH-UHFFFAOYSA-N
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Description

Overview of Nicotinic Acid Derivatives in Medicinal and Agrochemical Chemistry

Nicotinic acid and its derivatives are instrumental as pharmacophores in regulating numerous biological processes. In the realm of medicinal chemistry, these compounds have been investigated for a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities. While nicotinic acid itself has been used to manage high blood lipid levels, its side effects have spurred the development of derivatives with improved efficacy and tolerability for treating conditions such as pneumonia, kidney diseases, and even Alzheimer's disease. sigmaaldrich.comambeed.com

In agriculture, nicotinic acid derivatives have demonstrated significant utility. They form the basis of various successful agrochemicals, including herbicides like diflufenican, insecticides such as flonicamid, and fungicides like boscalid, which are widely employed for crop protection. bldpharm.com The pyridine (B92270) motif is a key component in the synthetic design of many pesticides. ambeed.com The development of new nicotinic acid derivatives continues to be an active area of research, with novel compounds being explored as candidates for next-generation fungicides, nematicides, and insecticides. bldpharm.com

Strategic Importance and Unique Structural Features of Methyl 5-cyclopropyl-2-methoxynicotinate

The nicotinate (B505614) scaffold provides a foundational pyridine ring that is known to improve water solubility in pharmaceutical compounds due to its basicity, a desirable trait for drug candidates.

The cyclopropyl (B3062369) group is a particularly significant feature in modern medicinal chemistry. This small, rigid ring system is often used to enhance a compound's potency, increase its metabolic stability, and reduce off-target effects. The unique electronic and steric properties of the cyclopropyl group can modulate a molecule's reactivity and how it binds to biological targets. Its rigid nature can also help to lock the molecule into a specific conformation, which can be advantageous for receptor binding.

The methoxy (B1213986) group on the pyridine ring can also play a crucial role in the molecule's activity. It can influence the compound's electronic properties and its ability to form hydrogen bonds, which can be critical for interactions with biological macromolecules. The presence of a methoxy group can enhance a ligand's binding to its target and improve its absorption, distribution, metabolism, and excretion (ADME) properties.

Current Research Landscape and Key Academic Challenges for Substituted Nicotinates

The synthesis of substituted nicotinates, such as this compound, presents several challenges for organic chemists. The primary goal is to develop synthetic routes that are efficient, scalable, and allow for the precise introduction of various substituents onto the pyridine ring.

One of the main challenges lies in achieving regioselectivity – controlling the exact position of the substituents on the nicotinate core. The synthesis of these compounds often involves multi-step reactions, and the specific conditions and reagents used can significantly impact the yield and purity of the final product. Researchers are continuously exploring new catalytic systems and synthetic methodologies to overcome these hurdles.

Furthermore, the introduction of sterically demanding groups or functional groups that are sensitive to certain reaction conditions can complicate the synthesis. The development of robust and versatile synthetic strategies that can accommodate a wide range of substituents is a key area of ongoing research. The synthesis of complex nicotinic acid derivatives often involves the esterification of nicotinic acid followed by further modifications. ambeed.com These multi-step processes require careful optimization to be viable for large-scale production.

Below is a table summarizing the key structural features of this compound and their potential impact on its chemical and biological properties.

Structural FeaturePotential Influence
Nicotinate Core Provides a fundamental pyridine scaffold, can enhance water solubility.
Cyclopropyl Group Can increase potency, improve metabolic stability, and provide conformational rigidity.
Methoxy Group Can modulate electronic properties, participate in hydrogen bonding, and improve ADME properties.
Methyl Ester Can be readily hydrolyzed to the corresponding carboxylic acid, offering a handle for further chemical modification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B2409673 Methyl 5-cyclopropyl-2-methoxynicotinate CAS No. 888499-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-cyclopropyl-2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-9(11(13)15-2)5-8(6-12-10)7-3-4-7/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECOKCNEJKTNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 5 Cyclopropyl 2 Methoxynicotinate

Precursor Chemistry and Intermediate Derivatization Strategies

The strategic construction of Methyl 5-cyclopropyl-2-methoxynicotinate hinges on the careful selection and functionalization of appropriate pyridine (B92270) ring precursors. The regioselective introduction of the cyclopropyl (B3062369) and methoxy (B1213986) moieties is a key challenge that necessitates precise control over the reaction chemistry.

Functionalization of Pyridine Ring Precursors

The synthesis of polysubstituted pyridines often begins with a pre-functionalized pyridine core. For the target molecule, a logical approach involves starting with a pyridine ring that already contains one or more of the desired substituents or functional groups that can be readily converted to them. Common strategies include the use of pyridine derivatives bearing halogens, hydroxyl groups, or other functionalities that allow for subsequent elaboration.

The electron-deficient nature of the pyridine ring dictates its reactivity towards nucleophilic and electrophilic reagents. Functionalization strategies often involve activating the ring or employing directing groups to achieve the desired substitution pattern. For the synthesis of a 2,3,5-trisubstituted pyridine like this compound, a common precursor would be a di-substituted pyridine, which then undergoes further functionalization. For instance, a 2-methoxy-5-halopyridine derivative serves as an excellent precursor for the introduction of the cyclopropyl group at the 5-position.

Regioselective Introduction of Cyclopropyl and Methoxy Moieties

The precise placement of the cyclopropyl and methoxy groups on the pyridine ring is critical. The regioselectivity of these introductions is often governed by the electronic properties of the pyridine ring and the nature of the substituents already present.

The introduction of the cyclopropyl group at the 5-position of a 2-methoxypyridine (B126380) precursor is effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, has been successfully employed for the cyclopropanation of heteroaryl chlorides. nih.gov In a relevant study, 5-chloro-2-methoxypyridine (B1587985) was coupled with potassium cyclopropyltrifluoroborate (B8364958) in the presence of a palladium catalyst to yield 5-cyclopropyl-2-methoxypyridine (B3210207) with high efficiency. nih.gov This demonstrates a highly regioselective method for forming the C5-cyclopropyl bond.

The methoxy group at the 2-position can be introduced through several methods. One common approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 2-position with sodium methoxide (B1231860). Alternatively, the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile method for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This reaction could be applied to a 2-halopyridine precursor to introduce the methoxy group.

Optimized Reaction Conditions and Catalytic Systems

The efficiency and selectivity of the synthetic steps leading to this compound are highly dependent on the reaction conditions and the choice of catalytic systems. Modern organic synthesis relies heavily on transition metal catalysis to achieve transformations that would otherwise be difficult or impossible.

Palladium-Mediated Coupling Reactions for Nicotinate (B505614) Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling is a prime example, offering a mild and functional group tolerant method for the synthesis of biaryls and, in this case, the introduction of the cyclopropyl group.

A study on the Suzuki-Miyaura cross-coupling of heteroaryl chlorides with potassium cyclopropyltrifluoroborate provides optimized conditions for the synthesis of 5-cyclopropyl-2-methoxypyridine. nih.gov The use of a palladium acetate (B1210297) (Pd(OAc)2) catalyst with a bulky electron-rich phosphine (B1218219) ligand, such as n-BuPAd2, and a cesium carbonate (Cs2CO3) base in a toluene/water solvent system at 100 °C resulted in an 85% yield of the desired product. nih.gov

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2 (2 mol%)n-BuPAd2 (3 mol%)Cs2CO3 (3.0 equiv)Toluene/H2O (10:1)10085

Esterification and Etherification Protocols

The final steps in the synthesis of this compound involve the formation of the methyl ester and the introduction of the methoxy group, if not already present.

Esterification: The conversion of the carboxylic acid group of 5-cyclopropyl-2-methoxynicotinic acid to its corresponding methyl ester can be achieved through various standard esterification protocols. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. Alternatively, milder methods can be employed, such as the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of methanol. researchgate.net

Etherification: As mentioned previously, the introduction of the methoxy group at the 2-position can be accomplished via SNAr or a palladium-catalyzed etherification. In the case of an SNAr reaction, a 2-chloro or 2-bromonicotinate precursor would be treated with sodium methoxide in a suitable solvent like methanol or dimethylformamide (DMF). For a palladium-catalyzed approach, the Buchwald-Hartwig C-O coupling reaction provides a general method for the formation of aryl ethers from aryl halides or triflates and alcohols. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis, particularly with palladium, is a cornerstone of modern synthetic organic chemistry and is central to the efficient synthesis of this compound.

The Suzuki-Miyaura reaction is a powerful transition metal-catalyzed cross-coupling approach for the formation of the C-C bond between the pyridine ring and the cyclopropyl group. nih.gov This reaction offers high regioselectivity and functional group tolerance. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The Buchwald-Hartwig amination and its extension to C-O bond formation is another critical transition metal-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This methodology allows for the formation of the C-O bond of the methoxy group under relatively mild conditions. The catalytic cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, coordination of the alcohol, deprotonation, and reductive elimination. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Chemo- and Regioselectivity in Synthetic Transformations

The strategic synthesis of this compound hinges on the selective manipulation of functional groups and the controlled formation of the pyridine ring. Chemo- and regioselectivity are paramount in ensuring high yields of the desired product while minimizing the formation of unwanted side products.

One of the primary challenges in the synthesis of polysubstituted pyridines is controlling the regiochemistry of the substituents. Multicomponent reactions, such as the Hantzsch pyridine synthesis and its variations, are often employed for the construction of the pyridine core. researchgate.net The final substitution pattern is dictated by the choice of starting materials. For a molecule like this compound, a retrosynthetic analysis might involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. The selection of appropriately substituted precursors is critical for achieving the desired 2, 3, and 5 substitution pattern.

Furthermore, functional group interconversions on a pre-existing pyridine ring must be conducted with high selectivity. For instance, the introduction of the methoxy group at the C2 position and the cyclopropyl group at the C5 position requires careful consideration of the directing effects of the substituents already present on the ring. The ester group at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the C5 position. Conversely, a methoxy group at the C2 position is an activating group. The interplay of these electronic effects must be carefully managed to achieve the desired regiochemical outcome.

The table below illustrates the general regiochemical outcomes of electrophilic substitution on a pyridine ring with different directing groups, which is a key consideration in the synthesis of complex nicotinates.

Directing Group at C3Position of Electrophilic AttackActivating/Deactivating
Electron-withdrawing (e.g., -COOCH₃)C5Deactivating
Electron-donating (e.g., -OCH₃ at C2)C3, C5Activating

This table provides a generalized overview of directing effects on a pyridine ring.

Exploration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. nih.gov This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. acs.org

One-pot multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and energy. nih.govacs.org The synthesis of the pyridine ring of this compound can be designed as a one-pot process.

The use of microwave irradiation as an energy source has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of pyridine derivatives. nih.gov This technique offers a more energy-efficient alternative to conventional heating.

Furthermore, the choice of catalyst plays a crucial role in the greenness of a synthetic route. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is preferred over homogeneous catalysts. acs.org For the synthesis of substituted pyridines, various solid acid and base catalysts have been explored to replace traditional corrosive and hazardous reagents.

The table below compares traditional and green approaches for the synthesis of substituted pyridines, highlighting the advantages of adopting greener methodologies.

Synthetic AspectTraditional ApproachGreen Chemistry Approach
Solvent Volatile organic compounds (VOCs)Water, ethanol, solvent-free conditions acs.org
Catalyst Homogeneous mineral acids/basesReusable heterogeneous catalysts, biocatalysts acs.org
Energy Source Conventional heatingMicrowave irradiation, ultrasound nih.gov
Reaction Type Multi-step synthesisOne-pot multicomponent reactions nih.govacs.org
Atom Economy Often lowHigh, minimizing waste

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Pathways of Methyl 5 Cyclopropyl 2 Methoxynicotinate

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring in Methyl 5-cyclopropyl-2-methoxynicotinate is the primary site for electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring significantly influence its reactivity. The 2-methoxy group is an activating group, donating electron density to the ring through resonance, thereby directing incoming electrophiles to the ortho and para positions (C3 and C5, and C4 respectively). Conversely, the methyl ester at the 3-position is a deactivating group, withdrawing electron density and directing electrophiles to the meta positions (C5). The cyclopropyl (B3062369) group at the 5-position is known to have a π-electron donating character, further activating the ring towards electrophilic attack. Considering the combined effects, the most likely positions for electrophilic attack would be C4 and C6, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The 2-methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by strong electron-withdrawing groups or under forcing conditions. The presence of the electron-withdrawing methyl ester group would further facilitate nucleophilic attack on the ring.

Reactivity Profiles of the Methyl Ester and Methoxy (B1213986) Moieties

The methyl ester and methoxy groups are key functional handles for the derivatization of this compound.

Methyl Ester Group: The methyl ester can undergo a variety of transformations common to esters.

Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-cyclopropyl-2-methoxynicotinic acid. This transformation is often a crucial step in the synthesis of more complex molecules, allowing for subsequent amide bond formation or other carboxylic acid-specific reactions.

Transesterification: In the presence of an alcohol and a suitable catalyst, the methyl ester can be converted to other esters.

Amidation: Reaction with amines can convert the methyl ester into the corresponding amide, providing a straightforward route to a diverse range of derivatives.

Reduction: The ester can be reduced to the corresponding primary alcohol, (5-cyclopropyl-2-methoxypyridin-3-yl)methanol, using reducing agents such as lithium aluminum hydride.

Methoxy Group: The 2-methoxy group exhibits dual reactivity. As mentioned, it can act as a leaving group in nucleophilic aromatic substitution reactions. Additionally, the ether linkage can be cleaved under harsh conditions, for example, with strong acids like HBr or BBr₃, to yield the corresponding 2-hydroxypyridine (B17775) derivative.

Influence of the Cyclopropyl Group on Aromatic Reactivity and Electronic Properties

The cyclopropyl group at the 5-position is a unique substituent that significantly influences the electronic properties and reactivity of the pyridine ring. Due to the high p-character of its C-C bonds, a cyclopropyl group can interact with adjacent π-systems, acting as an electron-donating group. This electron donation increases the electron density of the pyridine ring, thereby activating it towards electrophilic aromatic substitution. This effect would reinforce the directing effect of the 2-methoxy group, further enhancing the reactivity at the C4 and C6 positions.

The steric bulk of the cyclopropyl group is relatively small and is unlikely to significantly hinder reactions at adjacent positions.

Strategic Derivatization for Complex Molecular Architectures

This compound serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the field of medicinal chemistry where the pyridine scaffold is prevalent. The strategic manipulation of its functional groups allows for the construction of diverse derivatives.

A common synthetic strategy would involve the hydrolysis of the methyl ester to the carboxylic acid. This acid can then be coupled with a variety of amines to form a library of amides. Alternatively, the methoxy group could be displaced by a nucleophile to introduce different substituents at the 2-position. Subsequent electrophilic substitution at the activated C4 or C6 positions could introduce further diversity.

The combination of these transformations allows for a modular approach to the synthesis of complex molecules with potential biological activity. For instance, the core structure of this compound is found in various patented compounds with potential applications in pharmaceuticals and agrochemicals.

Advanced Spectroscopic Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of Methyl 5-cyclopropyl-2-methoxynicotinate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and spatial relationships of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic region would feature two signals corresponding to the protons on the pyridine (B92270) ring. The proton at the C6 position is expected to appear at a downfield chemical shift (around 8.0-8.2 ppm) due to the deshielding effect of the adjacent nitrogen atom. The proton at the C4 position would likely resonate at a slightly more upfield position (around 7.8-8.0 ppm). The methoxy (B1213986) group protons would present as a sharp singlet at approximately 3.9-4.1 ppm, and the methyl ester protons would also be a singlet, typically around 3.8-4.0 ppm. The cyclopropyl (B3062369) group protons would exhibit a more complex pattern in the upfield region of the spectrum (typically 0.6-2.0 ppm), with the methine proton appearing as a multiplet and the four diastereotopic methylene (B1212753) protons also showing complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, likely in the range of 165-170 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region (110-160 ppm), with their exact shifts influenced by the substituents. The methoxy and methyl ester carbons would each give a signal around 52-55 ppm. The cyclopropyl carbons would be found in the upfield region, with the methine carbon at approximately 15-20 ppm and the methylene carbons at around 5-10 ppm.

2D NMR Techniques:

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling relationships. It would show correlations between the C4 and C6 protons of the pyridine ring (if any coupling exists) and, crucially, would map out the coupling network within the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range (2-3 bond) correlations between protons and carbons. This is vital for establishing the connectivity of the different fragments of the molecule. For instance, it would show correlations from the methoxy protons to the C2 carbon of the pyridine ring, from the methyl ester protons to the carbonyl carbon, and from the cyclopropyl protons to the C5 carbon of the pyridine ring, thereby confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-OCH₃ 3.9 - 4.1 (s, 3H) 52 - 55
Pyridine C3-C=O - 120 - 125
Pyridine C4-H 7.8 - 8.0 (d) 135 - 140
Pyridine C5-Cyclopropyl - 125 - 130
Pyridine C6-H 8.0 - 8.2 (d) 145 - 150
C=O - 165 - 170
C=O-OCH₃ 3.8 - 4.0 (s, 3H) 52 - 55
Cyclopropyl CH 1.5 - 2.0 (m, 1H) 15 - 20
Cyclopropyl CH₂ 0.6 - 1.2 (m, 4H) 5 - 10

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₁H₁₃NO₃.

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of this molecular ion would be expected to proceed through several characteristic pathways:

Loss of the methoxy radical from the ester: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), which would result in a prominent peak at M-31.

Loss of the methyl radical from the ether: Cleavage of the methyl group from the methoxy substituent on the pyridine ring would lead to a fragment at M-15.

Cleavage of the ester group: Fragmentation could involve the loss of the entire methoxycarbonyl group (•COOCH₃), resulting in a peak at M-59.

Fragmentation of the cyclopropyl ring: The strained cyclopropyl ring can undergo fragmentation, potentially leading to the loss of ethylene (B1197577) (C₂H₄), resulting in a peak at M-28.

Cleavage of the cyclopropyl group: The entire cyclopropyl group could be cleaved, leading to a fragment at M-41.

The relative intensities of these fragment ions would provide further evidence for the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Description
207 [C₁₁H₁₃NO₃]⁺ Molecular Ion (M⁺)
192 [M - CH₃]⁺ Loss of a methyl radical from the methoxy group
176 [M - OCH₃]⁺ Loss of a methoxy radical from the ester group
148 [M - COOCH₃]⁺ Loss of the methoxycarbonyl group
179 [M - C₂H₄]⁺ Loss of ethylene from the cyclopropyl ring
166 [M - C₃H₅]⁺ Loss of the cyclopropyl radical

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several strong absorption bands characteristic of its functional groups. A strong, sharp absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the saturated methyl ester. The C-O stretching vibrations of the ester and ether groups would likely appear as strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring, the methoxy and methyl groups, and the cyclopropyl ring would be observed in the 2850-3100 cm⁻¹ range. The C-H bonds of the cyclopropyl ring often show a characteristic absorption at slightly higher wavenumbers (around 3050-3100 cm⁻¹) than typical sp³ C-H bonds.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. While the C=O stretch is typically strong in the IR, it is often weaker in the Raman spectrum. Conversely, the symmetric vibrations of the pyridine ring and the C-C bonds of the cyclopropyl ring, which may be weak in the IR, could show strong signals in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H Stretch (Aromatic) 3050 - 3100 3050 - 3100
C-H Stretch (Cyclopropyl) 3050 - 3100 3050 - 3100
C-H Stretch (Aliphatic) 2850 - 3000 2850 - 3000
C=O Stretch (Ester) 1720 - 1740 1720 - 1740
C=C, C=N Stretch (Pyridine) 1400 - 1600 1400 - 1600
C-O Stretch (Ester/Ether) 1000 - 1300 1000 - 1300

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule.

For this compound, a single-crystal X-ray diffraction analysis would confirm the planar structure of the pyridine ring and the geometry of the cyclopropyl, methoxy, and methyl ester substituents. It would also reveal the relative orientation of these groups with respect to the pyridine ring. Furthermore, the crystallographic data would provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the crystal lattice. Based on structures of similar pyridine derivatives, the compound might crystallize in a common space group such as P2₁/c or P-1.

Table 4: Potential Crystallographic Parameters for this compound (Hypothetical)

Parameter Possible Value
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Z (molecules per unit cell) 2 or 4
Key Bond Lengths (Å) C=O: ~1.20, C-O (ester): ~1.35, C-O (ether): ~1.36, Pyridine C-C/C-N: ~1.34-1.39
Key Bond Angles (°) C-O-C (ether): ~118, O=C-O (ester): ~125, Pyridine ring angles: ~117-123

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Conformational and Electronic Influence of the Cyclopropyl (B3062369) Moiety on Biological Potency and Selectivity

The incorporation of a cyclopropyl ring at the C5 position of the pyridine (B92270) core is a key structural feature that can significantly influence the biological activity of Methyl 5-cyclopropyl-2-methoxynicotinate. Cyclopropyl groups are frequently employed in medicinal chemistry to enhance potency, metabolic stability, and target selectivity. scientificupdate.com

The three-membered ring of the cyclopropyl group introduces a degree of conformational rigidity. iris-biotech.de This can be advantageous for biological activity as it may lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. iris-biotech.deresearchgate.net The rigid nature of the cyclopropyl group can help to optimally position other pharmacophoric elements for interaction with a receptor or enzyme active site. iris-biotech.de

Electronically, the cyclopropyl group possesses unique properties. Its carbon-carbon bonds have a higher degree of p-character compared to acyclic alkanes, allowing it to participate in electronic interactions, including conjugation with adjacent π-systems. scientificupdate.comresearchgate.net This electronic nature can modulate the electron density of the pyridine ring, thereby influencing its interactions with biological targets. The cyclopropyl group is often used as an isosteric replacement for an alkene or a gem-dimethyl group, offering a similar spatial arrangement but with different electronic and metabolic properties. scientificupdate.com

The influence of the cyclopropyl moiety on biological potency and selectivity is summarized in the table below:

Feature of Cyclopropyl MoietyInfluence on Biological PropertiesReferences
Conformational Rigidity Pre-organizes the molecule into a bioactive conformation, potentially increasing binding affinity. iris-biotech.deresearchgate.net
Unique Electronics Can engage in electronic interactions with the target and modulate the properties of the pyridine ring. scientificupdate.comresearchgate.net
Metabolic Stability Often enhances metabolic stability compared to other alkyl groups. scientificupdate.comiris-biotech.de
Lipophilicity Can be used to fine-tune the lipophilicity of the molecule, impacting cell permeability and overall pharmacokinetics. iris-biotech.de

Role of the Methoxy (B1213986) Group in Molecular Recognition and Activity Profiles

The methoxy group at the C2 position of the pyridine ring plays a crucial role in molecular recognition and can significantly shape the activity profile of the compound. Methoxy groups are prevalent in many drug molecules and can influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov

As a hydrogen bond acceptor, the oxygen atom of the methoxy group can form important interactions with hydrogen bond donors in a protein binding pocket. researchgate.net This can contribute significantly to the binding affinity and selectivity of the molecule. researchgate.netscispace.com Furthermore, the methoxy group can influence the conformation of the molecule by steric interactions with adjacent substituents.

The electronic effect of the methoxy group is also noteworthy. It is an electron-donating group through resonance, which can increase the electron density of the pyridine ring. This modulation of the electronic landscape can affect the pKa of the pyridine nitrogen and influence non-covalent interactions with the biological target. researchgate.net The presence of a methoxy group can also impact the metabolic stability of the molecule, although it can sometimes be a site for O-dealkylation. researchgate.net

The key roles of the methoxy group are outlined in the following table:

Feature of Methoxy GroupInfluence on Molecular Properties and ActivityReferences
Hydrogen Bond Acceptor Can form key hydrogen bonds with the biological target, enhancing binding affinity. researchgate.net
Electronic Effects Donates electron density to the pyridine ring, modulating its reactivity and interaction potential. researchgate.net
Physicochemical Properties Can influence solubility and lipophilicity. nih.govresearchgate.net
Metabolic Profile Can be a site for metabolism, but also can block metabolism at its point of attachment. researchgate.net

Impact of Ester Functionality on Chemical Stability and Biological Uptake

The methyl ester functionality at the C3 position is a critical determinant of the chemical stability and biological uptake of this compound. Esters are common functional groups in pharmaceuticals and are often used as prodrugs to enhance bioavailability. nih.govsolubilityofthings.com

The chemical stability of the ester group is susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases). pharmaceutical-journal.comcarbodiimide.com The rate of hydrolysis is dependent on the steric and electronic environment around the ester. The presence of the adjacent methoxy group and the pyridine ring may influence its stability.

From a biological perspective, the ester group can significantly impact the molecule's ability to cross cell membranes. Esters are generally more lipophilic than their corresponding carboxylic acids, which can facilitate passive diffusion across biological barriers. nih.gov Once inside the cell or in systemic circulation, the ester can be hydrolyzed by esterases to release the corresponding carboxylic acid, which may be the active form of the molecule. nih.govpharmaceutical-journal.com This prodrug strategy is often employed to improve the oral absorption of polar carboxylic acids. researchgate.net

The influence of the ester functionality is summarized below:

Feature of Ester FunctionalityImpact on Chemical and Biological PropertiesReferences
Chemical Stability Susceptible to hydrolysis, which can be a factor in storage and in vivo stability. pharmaceutical-journal.comcarbodiimide.com
Lipophilicity Increases lipophilicity compared to the carboxylic acid, potentially improving membrane permeability. nih.gov
Biological Uptake Can act as a prodrug moiety, facilitating absorption before being hydrolyzed to the active acid. nih.govsolubilityofthings.comresearchgate.net
Metabolic Lability Readily metabolized by esterases in the body. nih.govpharmaceutical-journal.com

Systematic Substituent Effects on Pyridine Core Modifications and Their Biological Implications

The pyridine ring serves as the central scaffold for this compound, and the nature and position of its substituents are paramount for its biological activity. nih.gov Systematic modifications of the substituents on the pyridine core can provide valuable insights into the structure-activity relationship.

The following table highlights the importance of the substitution pattern on the pyridine core:

ModificationPotential Biological ImplicationReferences
Position of Substituents Alters the three-dimensional shape and the presentation of pharmacophoric features to the target. nih.gov
Electronic Nature of Substituents Modulates the electron density of the pyridine ring, affecting pKa, binding interactions, and reactivity. researchgate.netacs.org
Steric Bulk of Substituents Can influence the preferred conformation of the molecule and its ability to fit into a binding pocket. nih.gov

Computational and Theoretical Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the chemical reactivity of a molecule. dergipark.org.trepstem.net Methods like DFT with the B3LYP functional are commonly used to optimize molecular geometry and calculate electronic parameters for nicotinic acid derivatives. epstem.netdergipark.org.tr

The electronic properties of Methyl 5-cyclopropyl-2-methoxynicotinate are dictated by the distribution of electrons within its molecular orbitals. Key to understanding its reactivity is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. epstem.net A smaller gap generally implies higher reactivity. epstem.net

For nicotinic acid derivatives, DFT calculations are used to determine global reactivity descriptors. epstem.net These parameters help in predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map is another valuable tool, which visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) and ester groups are expected to be electron-rich sites, susceptible to electrophilic attack.

Table 1: Typical Quantum Chemical Descriptors Calculated for Nicotinic Acid Derivatives

Descriptor Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates electron-accepting ability.
HOMO-LUMO Energy Gap ΔE Correlates with chemical stability and reactivity. epstem.net
Chemical Hardness η Measures resistance to change in electron distribution.
Chemical Potential µ Relates to the escaping tendency of electrons.
Electrophilicity Index ω Quantifies the electrophilic power of a molecule.

This table represents typical descriptors used in the computational analysis of nicotinic acid derivatives; specific values for this compound would require a dedicated computational study.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Characterization

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein receptor. nih.gov Given its structural similarity to other nicotinic compounds, a likely target for this molecule would be the nicotinic acetylcholine receptors (nAChRs). elifesciences.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of the ligand within the receptor's binding site. researchgate.net A scoring function is used to estimate the binding affinity, providing a "snapshot" of the most stable binding pose. Docking studies on nicotinic acid derivatives have been used to explore their interactions with various enzymes and receptors. nih.govresearchgate.netmdpi.commdpi.com For this compound, docking could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the cyclopropyl (B3062369), methoxy, or ester groups and the amino acid residues of the nAChR binding pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. nih.govoup.com These simulations model the movements of atoms and can confirm the stability of the binding pose predicted by docking. oup.com MD studies on nAChRs have shown that ligand binding can induce conformational changes in the receptor, which is crucial for its activation or inhibition. elifesciences.orgnih.govelifesciences.org An MD simulation of this compound bound to an nAChR would allow for the calculation of binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. elifesciences.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

QSAR Modeling: In the context of this compound, a QSAR study would involve synthesizing and testing a series of related compounds with variations in their structure (e.g., different substituents on the pyridine ring). The biological activity, such as binding affinity to nAChRs, would then be mathematically correlated with calculated molecular descriptors.

Numerous QSAR studies have been performed on ligands for nicotinic receptors. nih.govresearchgate.netresearchgate.net These studies often employ methodologies like Comparative Molecular Field Analysis (CoMFA), which uses 3D steric and electrostatic fields as descriptors. nih.govresearchgate.net Such models have revealed that for nicotinic ligands, steric effects are a major factor in modulating receptor affinity. nih.govnih.govacs.org For instance, a 3D-QSAR model might show that bulky substituents at a certain position on the pyridine ring reduce affinity, while specific electronic or lipophilic properties enhance it. researchgate.netnih.govacs.org

Table 2: Common Descriptors Used in QSAR/QSPR Models for Nicotinic Ligands

Descriptor Type Examples Information Provided
Electronic Partial atomic charges, Dipole moment, σ (Hammett constant) Describes the electronic environment and reactivity. researchgate.net
Steric Molecular volume, Surface area, Δ MOL VOL Describes the size and shape of the molecule. researchgate.netnih.gov
Hydrophobic LogP, π (Hansch parameter) Describes the lipophilicity and partitioning behavior. researchgate.net
Topological Connectivity indices Describes the branching and arrangement of atoms.

| 3D (CoMFA/CoMSIA) | Steric and electrostatic fields | Describes the 3D shape and electronic properties. nih.gov |

QSPR Modeling: QSPR models would relate the structure of this compound and its analogs to physicochemical properties like solubility, boiling point, or metabolic stability. These models are crucial in early-stage drug development for predicting a compound's pharmacokinetic profile.

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that arise from rotation about its single bonds. The relative stability of these conformers is described by a potential energy landscape, where energy minima correspond to stable or metastable conformations.

For this compound, key conformational flexibility exists in the rotation around the single bonds connecting the cyclopropyl group and the methoxy group to the pyridine ring.

Cyclopropyl Group Orientation: The cyclopropyl group is a rigid structure, but its orientation relative to the aromatic ring is critical. Studies on cyclopropyl groups attached to trigonal carbons have shown distinct energy minima corresponding to specific rotational conformations. acs.org The preferred conformation will seek to minimize steric hindrance with adjacent groups.

Computational methods can be used to perform a systematic conformational search to identify low-energy conformers. uwlax.edu By calculating the energy of the molecule as a function of the key torsional angles, a potential energy surface can be generated. This analysis is vital because the biologically active conformation—the one that binds to a receptor—is not necessarily the lowest energy conformation in solution. Understanding the energy barriers between different conformers helps to determine the likelihood of the molecule adopting the necessary shape for biological activity. utdallas.edu

Synthetic Utility and Applications in Organic Synthesis

Methyl 5-cyclopropyl-2-methoxynicotinate as a Versatile Synthetic Building Block

The structure of this compound offers multiple points for synthetic elaboration, rendering it a valuable building block for the construction of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, Curtius rearrangement to access amines, or be converted to other functional groups. The methoxy (B1213986) group at the 2-position can potentially be cleaved to reveal a pyridone scaffold, a common core in many biologically active compounds. Furthermore, the pyridine (B92270) ring itself can undergo various transformations, including electrophilic and nucleophilic aromatic substitution, depending on the reaction conditions. The cyclopropyl (B3062369) moiety, a well-regarded bioisostere for phenyl rings and other larger groups, can influence the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 888499-96-5
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents

Precursor for Advanced Heterocyclic Scaffolds and Complex Natural Product Synthesis

While specific examples of the use of this compound in the total synthesis of complex natural products are not yet widely reported in the literature, its structural components are present in numerous natural alkaloids and other bioactive molecules. The 2-methoxypyridine (B126380) core is a key feature in many natural products, and the cyclopropyl group is also found in a variety of natural sources, often contributing to the molecule's unique biological activity. Synthetic strategies targeting novel analogs of these natural products could foreseeably employ this compound as a key starting material or intermediate. Its utility as a precursor would lie in its ability to introduce the substituted pyridine core in a controlled and efficient manner, with the cyclopropyl and ester groups available for subsequent stereoselective modifications.

Contributions to Agrochemical Research and Development of Novel Chemical Entities

The pyridine ring is a cornerstone of many successful agrochemicals, including herbicides, insecticides, and fungicides. The unique substitution pattern of this compound makes it an attractive scaffold for the discovery of new active ingredients. The cyclopropyl group, in particular, is known to enhance the insecticidal activity of certain classes of compounds. Researchers in agrochemical development may utilize this compound as a starting point for the synthesis of new libraries of potential crop protection agents. By modifying the ester and methoxy groups, and by further functionalizing the pyridine ring, chemists can systematically explore the structure-activity relationships of novel chemical series.

Development of Novel Synthetic Methodologies Utilizing the Compound as a Key Intermediate

The reactivity of the functional groups present in this compound also makes it a candidate for the development of novel synthetic methodologies. For instance, the electron-rich nature of the 2-methoxypyridine ring could be exploited in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The development of new methods for the selective functionalization of the pyridine ring in the presence of the cyclopropyl and ester moieties would be of significant interest to the broader synthetic community. Such studies would not only expand the chemical toolbox available to organic chemists but could also lead to more efficient routes for the synthesis of valuable target molecules.

Despite a comprehensive search for scientific literature and data, there is a significant lack of specific information available regarding the applications of this compound in advanced materials science. Research and documentation directly linking this particular chemical compound to OLED intermediates, organosilicons, or its incorporation into polymeric and supramolecular materials could not be found.

General information on related classes of compounds, such as nicotinate (B505614) and pyridine derivatives, suggests theoretical potential for such applications. However, without specific studies on this compound, any discussion would be purely speculative and would not meet the required standards of a thorough, informative, and scientifically accurate article based on detailed research findings.

Therefore, it is not possible to generate the requested article with the currently available information. The core outline focusing on its role in functional materials, design principles for its incorporation into polymers, and its structure-property relationships cannot be addressed due to the absence of relevant data. Further research and publication on the material science applications of this compound are needed before a detailed article on this subject can be written.

Future Research Directions and Emerging Paradigms

Unexplored Reactivity, Stereoselective Derivatization, and Novel Chemical Transformations

The chemical architecture of Methyl 5-cyclopropyl-2-methoxynicotinate offers significant opportunities for novel synthetic transformations. The pyridine (B92270) ring is electron-deficient, which influences its reactivity, while the cyclopropyl (B3062369) and methoxy (B1213986) substituents provide specific sites for functionalization.

Future research could focus on:

C-H Functionalization : Direct C-H functionalization is a powerful tool in modern synthesis, promoting step economy and sustainability. bohrium.comresearchgate.net The pyridine core of the molecule has several C-H bonds that could be targeted. Due to the electronic nature of the pyridine ring, metal-catalyzed methods could be developed for regioselective alkylation, arylation, or alkenylation at positions C4 and C6. nih.gov

Dearomatization Reactions : The dearomatization of pyridines is a well-established method for synthesizing complex piperidine structures. nih.gov For this compound, enantioselective dearomative alkylation using Grignard reagents, catalyzed by chiral copper complexes, could yield valuable chiral dihydro-4-pyridones. nih.govacs.org These products could serve as key intermediates for alkaloid synthesis.

Reactivity of the Methoxy Group : The 2-methoxy group is a key handle for modification. Chemoselective demethylation could provide the corresponding pyridone, a common pharmacophore. researchgate.net Alternatively, the methoxy group can direct ortho-lithiation or be subjected to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. researchgate.net

Cyclopropane Ring Opening : The strained cyclopropyl ring can undergo ring-opening reactions under various conditions (e.g., transition metal catalysis or radical pathways), providing access to more complex aliphatic chains attached to the pyridine scaffold. scispace.com This could generate novel molecular skeletons with potential biological activities. The cyclopropyl group is known to possess enhanced π-character, allowing it to conjugate with adjacent double bonds, which could influence the reactivity of the pyridine system. nih.govstackexchange.com

Stereoselective Derivatization : The development of methods for the stereoselective functionalization of the cyclopropyl group is a promising area. Asymmetric Michael Initiated Ring Closure (MIRC) reactions are a major strategy for creating enantioenriched cyclopropanes and could be adapted for derivatives of this molecule. rsc.org Stereoselective cyclopropanation reactions are also well-documented and could be explored in synthetic routes toward chiral analogs. researchgate.netunl.pt

Discovery of Novel Biological Targets and Pre-clinical Therapeutic Potential

The structural motifs within this compound suggest several potential biological applications. Nicotinic acid and its derivatives are known to have a range of pharmacological effects. researchgate.netnih.gov

Key future research directions include:

Screening for Anti-inflammatory Activity : Nicotinic acid derivatives have shown promise as anti-inflammatory agents. nih.gov The title compound could be screened in vitro using assays such as Griess and MTT on macrophage cell lines to evaluate its ability to inhibit inflammatory mediators like nitric oxide, TNF-α, and IL-6. nih.gov The cyclopropyl group can enhance metabolic stability and target binding, potentially leading to improved potency and a better safety profile. nih.govacs.orgbohrium.comscientificupdate.com

Exploring Antimicrobial Potential : Novel nicotinic acid derivatives have demonstrated significant activity against various bacterial strains, including resistant ones like MRSA. mdpi.comresearchgate.net this compound should be tested against a panel of Gram-positive and Gram-negative bacteria to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Investigating GPR109A Agonism : Nicotinic acid is a known agonist of the G protein-coupled receptor GPR109A, which mediates its anti-lipolytic effects. nih.govnih.gov The potential of this compound to act as a selective GPR109A agonist could be investigated. This could lead to new therapies for dyslipidemia with potentially reduced side effects, such as flushing. nih.gov

Targeting Nicotinic Acetylcholine Receptors (nAChRs) : The core structure bears resemblance to ligands for nAChRs. Future studies could explore its activity as a modulator of different nAChR subtypes, such as the α7 receptor, which is implicated in cognitive function and neurodegenerative diseases. mdpi.com

Metabolic Stability Studies : The cyclopropyl group is often incorporated into drug candidates to block oxidative metabolism and improve pharmacokinetic properties. scientificupdate.comhyphadiscovery.com Pre-clinical studies should investigate the metabolic fate of this compound, identifying its metabolites and assessing its stability in liver microsomes to predict its in vivo behavior. The cyclopropylamine moiety, if formed via ester hydrolysis and subsequent amidation, can sometimes lead to reactive metabolites, a possibility that warrants investigation. hyphadiscovery.com

Potential Biological Target Therapeutic Area Rationale for Investigation
Cyclooxygenase (COX) EnzymesInflammationNicotinic acid derivatives have shown anti-inflammatory properties. nih.gov
Bacterial Cell Wall SynthesisInfectious DiseasesNicotinic acid acylhydrazones have shown potent antibacterial activity. mdpi.comresearchgate.net
GPR109A ReceptorCardiovascular DiseaseNicotinic acid is a known agonist, used to treat dyslipidemia. nih.govnih.gov
Nicotinic Acetylcholine ReceptorsNeurological DisordersThe pyridine core is a key pharmacophore for nAChR ligands. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Materials Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the accuracy of predictions. nih.gov These technologies can be powerfully applied to the future development of this compound analogs.

Future applications include:

Predictive Modeling : ML algorithms can be trained on datasets of existing pyridine and cyclopropane-containing compounds to build models that predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, biological activity, and physicochemical characteristics for novel derivatives.

De Novo Drug Design : Generative AI models can design novel molecules from scratch with desired properties. By using this compound as a seed structure, these models can generate new analogs optimized for binding to a specific biological target while maintaining favorable drug-like properties.

Virtual Screening : AI-powered virtual screening can rapidly assess large compound libraries to identify molecules with a high probability of binding to a target of interest. This can be used to explore the potential of the core scaffold against a wide range of receptors and enzymes.

Synthesis Planning : AI tools can predict viable synthetic routes for novel analogs, identifying optimal reaction conditions and potential challenges. This can significantly reduce the time and resources spent on empirical synthesis development.

AI/ML Application Objective Potential Impact
QSAR ModelingPredict biological activity of new analogsPrioritize synthesis of the most promising compounds.
Generative Adversarial Networks (GANs)Design novel molecules with optimized propertiesExpand chemical space and discover novel drug candidates.
Deep Learning for ADMET PredictionForecast pharmacokinetic and toxicity profilesReduce late-stage failures by identifying problematic candidates early.
Retrosynthesis PredictionPropose efficient synthetic routesAccelerate the synthesis of novel derivatives.

Sustainable Synthesis, Flow Chemistry, and Biocatalytic Approaches for Production

Developing green and sustainable methods for the synthesis of fine chemicals is a critical goal for modern chemistry. nih.govrasayanjournal.co.innih.govijarsct.co.inacs.org Future research on this compound should prioritize these approaches.

Green Chemistry Approaches : The synthesis of pyridine derivatives can be improved by using environmentally benign solvents, such as Cyrene™, which has been shown to be effective for nucleophilic aromatic substitutions on nicotinic esters. researchgate.net Other green techniques include microwave-assisted synthesis and one-pot multicomponent reactions, which can increase yields, shorten reaction times, and reduce waste. nih.govacs.org

Flow Chemistry : Continuous flow synthesis offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and easier scalability. researchgate.net The synthesis of nicotinamide derivatives has been successfully demonstrated in continuous-flow microreactors. nih.gov A multi-step flow synthesis for this compound could be developed, potentially integrating reaction and purification steps for a more efficient process. mdpi.com

Biocatalysis : Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. frontiersin.org Lipases have been used for the synthesis of nicotinamide derivatives, and nitrilases can convert 3-cyanopyridine to nicotinic acid under mild conditions. nih.govfrontiersin.orgnih.gov Future work could explore the use of engineered enzymes for key steps in the synthesis of the target molecule, such as the esterification or amidation of the nicotinic acid core. The biosynthesis of the pyridine ring itself is also an area of active research. kyoto-u.ac.jp

Synthesis Method Advantages Potential Application Area
Microwave-Assisted SynthesisReduced reaction times, higher yields. nih.govacs.orgRapid synthesis of analog libraries for screening.
Flow ChemistryImproved safety, scalability, and process control. researchgate.netmdpi.comLarge-scale, sustainable production.
Biocatalysis (e.g., Lipases)High selectivity, mild reaction conditions, reduced waste. nih.govfrontiersin.orgChiral resolutions or specific functional group transformations.
Multicomponent ReactionsHigh atom economy, operational simplicity. rasayanjournal.co.inEfficient construction of the core pyridine scaffold.

Q & A

Basic Questions

Q. What are the recommended storage conditions for Methyl 5-cyclopropyl-2-methoxynicotinate to ensure stability during experimental workflows?

  • Methodological Answer: Store the compound in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature (20–25°C). Avoid exposure to moisture, light, and oxidizing agents. Regularly monitor stability using spectroscopic techniques (e.g., NMR or HPLC) to detect degradation byproducts. Stability under these conditions is inferred from analogous nicotinate derivatives, which remain chemically stable when stored properly .

Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?

  • Methodological Answer: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For airborne particulates, employ a NIOSH-approved P95 respirator. Ensure eyewash stations and safety showers are accessible. These protocols align with general laboratory safety guidelines for handling methoxynicotinate derivatives, where no specific acute hazards are reported but precautionary measures are advised .

Q. What spectroscopic and chromatographic methods are used to confirm the identity and purity of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify structural integrity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm and methoxy groups at δ 3.8–4.0 ppm).
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
  • Mass Spectrometry (MS): Confirm molecular ion peaks via ESI-MS or GC-MS. Document all data following journal standards for reproducibility .

Advanced Research Questions

Q. How can reaction parameters be optimized for synthesizing this compound, particularly the cyclopropane ring formation?

  • Methodological Answer: Systematically vary catalysts (e.g., palladium complexes for cross-coupling), solvents (polar aprotic vs. non-polar), and temperature (80–120°C). Use Design of Experiments (DoE) to identify critical factors. Monitor reaction progress via TLC or in-situ FTIR. For cyclopropane ring stability, characterize intermediates using X-ray crystallography to confirm stereochemistry .

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., melting point) of this compound across studies?

  • Methodological Answer:

Comparative Analysis: Replicate reported synthesis and purification methods to isolate the compound.

Standardized Characterization: Use differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to measure melting points.

Data Validation: Cross-reference with computational predictions (e.g., COSMO-RS for solubility/melting behavior). Publish detailed experimental conditions to mitigate variability .

Q. What computational approaches predict the reactivity of this compound under acidic or basic conditions?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) Simulations: Model solvation effects in water/organic solvents to predict hydrolysis pathways.
  • pKa Prediction Tools: Use software like MarvinSuite or SPARC to estimate acid dissociation constants, guiding pH-sensitive reaction design .

Q. How to design a stability study to assess degradation pathways of this compound under varying pH conditions?

  • Methodological Answer:

Forced Degradation: Expose the compound to buffers at pH 1 (HCl), 7 (phosphate), and 13 (NaOH) at 40°C for 1–4 weeks.

Analytical Monitoring: Use UPLC-QTOF-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid).

Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions. Publish degradation profiles to inform handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.